1-(2,4-Dimethylphenyl)propan-1-one
Overview
Description
It is a ketone derivative characterized by the presence of a propanone group attached to a 2,4-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-dimethylbenzene (xylenes) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)propan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: 2,4-dimethylbenzoic acid.
Reduction: 1-(2,4-dimethylphenyl)propan-1-ol.
Substitution: Halogenated derivatives such as 2,4-dimethylbromobenzene.
Scientific Research Applications
1-(2,4-Dimethylphenyl)propan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. As a ketone, it can undergo nucleophilic addition reactions, forming intermediates that participate in various biochemical processes. The compound’s effects are mediated through its ability to modify enzyme activity and influence metabolic pathways .
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)propan-1-one: Similar structure but with methoxy groups instead of methyl groups.
1-(3,4-Dimethylphenyl)propan-1-one: Positional isomer with methyl groups at different positions on the phenyl ring.
1-(2,4-Dimethylphenyl)butan-1-one: Similar structure with an additional carbon in the alkyl chain.
Uniqueness: 1-(2,4-Dimethylphenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with other molecules. This distinct structure allows for selective reactions and applications that may not be achievable with other similar compounds .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-11(12)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFRVQVNYNPBEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310078 | |
Record name | 2′,4′-Dimethylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35031-55-1 | |
Record name | 2′,4′-Dimethylpropiophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35031-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2′,4′-Dimethylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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